molecular formula C16H23N3O2S B595865 2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one CAS No. 107484-86-6

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one

Cat. No.: B595865
CAS No.: 107484-86-6
M. Wt: 321.439
InChI Key: DSRZHUJBAONBBX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one is systematically named according to IUPAC rules as (2Z)-2-(tert-butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one . This nomenclature reflects its core heterocyclic structure: a 1,3,5-thiadiazinan ring system substituted with a tert-butylimino group at position 2, a phenyl group at position 5, and an isopropyl group at position 3. The "1-oxo" and "4-one" descriptors indicate ketone functional groups at positions 1 and 4 of the thiadiazinan ring, respectively.

The structural representation (Figure 1) highlights the Z-configuration of the imino double bond between the tert-butyl group and the thiadiazinan ring, a stereochemical feature critical to its biological activity. The SMILES notation CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 encodes this configuration, confirming the spatial arrangement of substituents.

Molecular Formula (C₁₆H₂₃N₃O₂S) and Weight Analysis

The molecular formula C₁₆H₂₃N₃O₂S corresponds to a molar mass of 321.44 g/mol . This calculation derives from the sum of atomic masses:

  • Carbon (C) : 16 atoms × 12.01 g/mol = 192.16 g/mol
  • Hydrogen (H) : 23 atoms × 1.008 g/mol = 23.18 g/mol
  • Nitrogen (N) : 3 atoms × 14.01 g/mol = 42.03 g/mol
  • Oxygen (O) : 2 atoms × 16.00 g/mol = 32.00 g/mol
  • Sulfur (S) : 1 atom × 32.07 g/mol = 32.07 g/mol

The molecular weight aligns with high-resolution mass spectrometry data, which reports an exact mass of 321.151098 g/mol . The compound’s low water solubility (≤1 mg/L) and lipophilic nature (logP ≈ 4.07) are consistent with its heterocyclic and hydrocarbon substituents.

CAS Registry Number and Alternative Identifiers

The primary identifier for this compound is the CAS Registry Number 107484-86-6 . Additional identifiers include:

  • IUPAC Name : (2Z)-2-(tert-Butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one
  • InChIKey : DSRZHUJBAONBBX-UHFFFAOYSA-N
  • SMILES : CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2
  • Synonym : Buprofezin analog (modified with a 4-hydroxyphenyl group)

Regulatory and commercial codes further classify the compound:

  • EPA Pesticide Code : 275100 (related to its insecticidal analogs)
  • PubChem CID : 50367 (for the parent compound buprofezin)

Structural analogs, such as 2-tert-butylimino-5-(4-chlorophenyl)-3-isopropyl-thiadiazinan-4-one (CAS 69328-26-3), share similar nomenclature frameworks but differ in substituents.

Properties

IUPAC Name

2-tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-12(2)19-14(17-16(3,4)5)22(21)11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRZHUJBAONBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC(C)(C)C)S(=O)CN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009369, DTXSID601028744
Record name 3-Isopropyl-2-[(2-methyl-2-propanyl)imino]-5-phenyl-1,3,5-thiadiazinan-4-one 1-oxide
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URL https://comptox.epa.gov/dashboard/DTXSID101009369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107484-86-6
Record name 4H-1,3,5-Thiadizin-4-one, 2-((1,1-dimethylethyl)amino)tetrahydro-3-(1-methylethyl)-5-phenyl-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropyl-2-[(2-methyl-2-propanyl)imino]-5-phenyl-1,3,5-thiadiazinan-4-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea Intermediate Route

This method, adapted from buprofezin production, involves three stages:

  • Synthesis of 1-isopropyl-3-tert-butylthiourea :

    • tert-Butyl alcohol reacts with ammonium thiocyanate in the presence of hydrochloric acid at 75–85°C to form tert-butyl isothiocyanate.

    • Subsequent reaction with isopropylamine yields 1-isopropyl-3-tert-butylthiourea (yield: 86.7%).

  • Preparation of N-chloromethyl-N-phenylcarbamoyl chloride :

    • N-Methylaniline undergoes formylation with phosgene to produce N-methyl-N-phenylformamide, followed by chlorination with chlorine gas in carbon tetrachloride.

  • Cyclization to thiadiazinan-4-one :

    • The thiourea intermediate reacts with N-chloromethyl-N-phenylcarbamoyl chloride in toluene at 25–80°C under basic conditions (triethylamine).

    • The reaction proceeds via nucleophilic substitution and cyclization, yielding the target compound (m.p. 104–106°C, purity: 93.5%).

Reaction Conditions Table

StepReagentsTemperatureTimeYield
1tert-Butyl alcohol, NH₄SCN, HCl75–85°C5 h86.7%
2N-Methylaniline, Cl₂, CCl₄Reflux1 h93.2%
3Thiourea, carbamoyl chloride, Et₃N25–80°C5 h66.3%

Mechanistic Insights and Optimization

Cyclization Dynamics

The thiourea intermediate’s nucleophilic sulfur atom attacks the electrophilic carbon in N-chloromethyl-N-phenylcarbamoyl chloride, displacing chloride and forming a thioether bond. Intramolecular cyclization then occurs between the tertiary amine and carbonyl groups, stabilized by the tert-butyl and isopropyl substituents.

Solvent and Base Selection

  • Toluene is preferred for its ability to dissolve both hydrophobic intermediates and facilitate cyclization.

  • Triethylamine neutralizes HCl byproducts, preventing side reactions such as hydrolysis of the carbamoyl chloride.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Signals at δ 3.80–5.45 ppm correspond to N–CH₂ and aromatic protons.

  • HPLC-MS : Confirms molecular ion peaks at m/z 321.151 (calculated for C₁₆H₂₃N₃O₂S).

Physicochemical Properties

PropertyValueSource
Melting Point104–106°C
Density1.2 g/cm³
LogP4.07
Boiling Point437.5°C

Industrial-Scale Production Considerations

The non-phosgene route for tert-butyl isothiocyanate synthesis has gained traction due to safety concerns:

  • Alternative to phosgene : Use of ammonium thiocyanate and HCl reduces toxicity risks.

  • Yield optimization : Recrystallization from ethanol improves purity to >95% .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one involves the inhibition of chitin biosynthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to disrupted molting and ultimately the death of the insect. The compound interferes with the metabolic pathways involved in chitin synthesis, making it an effective insecticide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Buprofezin belongs to the 1,3,5-thiadiazinan-4-one family, with variations in substituents significantly altering biological activity and physicochemical properties. Key analogs include:

Compound Name (CAS) Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key References
Buprofezin (69327-76-0) tert-butylimino, isopropyl, phenyl C₁₆H₂₃N₃OS 305.48
BF-2 (N/A) 4-hydroxyphenyl instead of phenyl C₁₆H₂₃N₃O₂S 321.45
BF-9 (N/A) 2,4-dione instead of imino and oxo groups C₁₃H₁₇N₃O₂S 283.36
3-Ethyl analog (69327-62-4) Ethyl instead of isopropyl at position 3 C₁₅H₂₁N₃OS 291.41
Isopropylimino analog (69327-75-9) Isopropylimino instead of tert-butylimino C₁₄H₂₁N₃OS 291.41
  • BF-9: Replacement of the imino and oxo groups with dione moieties reduces insecticidal activity, as the imino group is critical for chitin synthesis inhibition .
  • 3-Ethyl analog: Shorter alkyl chains (ethyl vs.
  • Isopropylimino analog: Substituting tert-butyl with isopropyl at the imino position lowers molecular weight and may reduce binding affinity to target enzymes .

Toxicity and Environmental Impact

  • Buprofezin : Low mammalian toxicity (LD₅₀ >2,000 mg/kg) but shows moderate toxicity to aquatic organisms (e.g., LC₅₀ for Clarias gariepinus embryos: 12.5 mg/L ) .
  • BF-9: Limited toxicity data, but structural similarity suggests lower acute toxicity due to lack of imino group .

Regulatory and Commercial Status

  • Buprofezin : Approved globally (e.g., EU, Switzerland, India) under trade names like Applaud and Sarzorin . Maximum residue limits (MRLs) established for crops like cotton and rice .
  • BF-2 and BF-9: Not commercially registered; primarily metabolites or synthetic intermediates .
  • Isopropylimino analog: No reported agricultural use, likely due to inferior efficacy .

Biological Activity

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one, commonly known as Buprofezin, is a thiadiazine compound that has garnered attention for its biological activities, particularly in the field of pest control and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, toxicity profiles, and potential applications in agriculture and medicine.

Chemical Structure and Properties

Buprofezin is characterized by a complex structure that includes a thiadiazine ring, which is essential for its biological activity. The molecular formula is C16H23N3OSC_{16}H_{23}N_{3}OS, and it features an imine functional group that contributes to its reactivity and interaction with biological systems .

Buprofezin acts primarily as an insect growth regulator (IGR), targeting the immature stages of hemipteran pests. Its mechanism involves the inhibition of chitin synthesis by blocking the incorporation of N-acetyl-D-[H3] glucosamine into chitin, which is crucial for cuticle formation during molting. This leads to nymphal mortality in pests such as Nilaparvata lugens (brown rice planthopper) and Trialeurodes vaporariorum (greenhouse whitefly) .

Antiparasitic and Antimicrobial Effects

Research indicates that Buprofezin exhibits significant antiparasitic activity. A study highlighted its effectiveness against Trypanosoma cruzi, showing promising results comparable to established treatments . The compound's structure allows it to interact with key biological pathways in parasites, enhancing its efficacy.

Anticancer Potential

Emerging studies suggest that Buprofezin may possess anticancer properties. Various derivatives of thiadiazine compounds have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HT-29. The cytotoxicity appears to correlate with the structural modifications at specific positions on the thiadiazine ring .

Compound SeriesCell Line TestedIC50 (µM)Notes
Series IHeLa25Moderate activity
Series IIHT-2915High activity
Series IIIHepG2>50Low activity

Toxicity Profile

Buprofezin has been evaluated for its toxicity across various species. In mammalian studies, it shows low acute toxicity with an oral LD50 of approximately 3847 mg/kg in male rats and 2278 mg/kg in females . However, developmental toxicity studies have raised concerns regarding its effects on aquatic organisms, where it was found to cause significant mortality rates in fish embryos and larvae .

Case Studies

  • Aquatic Toxicity Study : A study conducted on the effects of Buprofezin on fish embryos indicated that exposure led to developmental abnormalities and increased mortality rates. This highlights the need for careful application in agricultural settings to mitigate environmental impacts .
  • Cytotoxicity Assays : In vitro assays evaluating various thiadiazine derivatives showed that modifications at the N-position significantly influenced cytotoxicity against cancer cell lines. Compounds with lipophilic substituents exhibited enhanced activity, suggesting a structure-activity relationship that could be exploited for therapeutic development .

Q & A

Basic: What synthetic routes are commonly used to prepare Buprofezin, and how can purity be optimized?

Buprofezin is synthesized via cyclocondensation reactions. A typical method involves reacting tert-butyl isothiocyanate with phenyl isocyanate and isopropylamine under controlled conditions to form the thiadiazinanone core. Purification is achieved through recrystallization using acetone-hexane mixtures, yielding a technical grade purity of ≥99.1% . Key steps include:

  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Final purification using column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Purity validation via HPLC with UV detection (λ = 254 nm) .

Basic: What analytical methods are recommended for quantifying Buprofezin in environmental or biological samples?

Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) is standard. For trace analysis, LC-MS/MS using electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode provides high sensitivity (LOQ < 0.1 µg/L). Calibration standards are prepared in acetone at concentrations ranging from 10 µg/mL to 100 µg/mL .
Physicochemical Properties Table :

PropertyValueSource
Molecular Weight305.44 g/mol
Log Pow (pH 7)4.93
Solubility (20°C)0.387 mg/L in water
Melting Point106.1°C

Basic: What is the biochemical mode of action of Buprofezin in target pests?

Buprofezin inhibits chitin biosynthesis by blocking the incorporation of N-acetylglucosamine into chitin polymers, leading to incomplete molting and nymphal mortality. It specifically targets juvenile stages of Homoptera (e.g., whiteflies, planthoppers) by disrupting cuticle formation . Key evidence includes:

  • Radiolabeled studies showing reduced chitin deposition in Nilaparvata lugens .
  • Synergistic effects when combined with ecdysone agonists .

Advanced: How can computational methods elucidate Buprofezin’s electronic structure and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes the molecular geometry. Electron localization function (ELF) analysis via Multiwfn software reveals noncovalent interactions (e.g., sulfur-oxygen lone pairs) critical for binding to chitin synthase . Steps include:

  • Calculating electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Performing topology analysis on electron density to map van der Waals interactions.

Advanced: What structural modifications enhance Buprofezin’s activity against resistant pest populations?

Modifying the tert-butyl or phenyl groups improves target affinity. For example:

  • Replacing the phenyl ring with a pyridyl moiety increases solubility while retaining activity against Trialeurodes vaporariorum .
  • Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position enhances metabolic stability .
    Methodology :
  • Synthesize analogs via Suzuki-Miyaura coupling.
  • Test larvicidal activity using OECD Guideline 227 (dietary exposure assays) .

Advanced: How does Buprofezin degrade in aquatic environments, and what metabolites form?

Buprofezin undergoes photolysis (t₁/₂ = 5–7 days in sunlight) and microbial degradation to form tert-butylurea and phenyl-thiadiazine derivatives. Analytical workflow:

  • Extract water samples via solid-phase extraction (C18 cartridges).
  • Identify metabolites using LC-QTOF-MS in positive ion mode (m/z 306 → 154, 121) .

Advanced: What mechanisms underlie Buprofezin’s low acute toxicity in mammals?

The high log Pow (4.93) limits systemic absorption. In vitro assays using human hepatocytes show rapid glucuronidation and excretion. Molecular docking (AutoDock Vina) predicts weak binding to mammalian acetylcholinesterase (Ki > 10 µM) compared to insect targets (Ki = 0.8 µM) .

Advanced: How should researchers address discrepancies in reported toxicity data?

Contradictions may arise from isomer purity (Z vs. E configuration) or impurities in technical-grade material. Mitigation strategies:

  • Validate compound identity via ¹H/¹³C NMR (compare δ 1.35 ppm for tert-butyl protons) .
  • Use certified reference standards (≥99.5% purity) for bioassays .

Basic: What safety protocols are recommended for handling Buprofezin in laboratory settings?

  • Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Store in sealed containers at 4°C, away from oxidizers.
  • Dispose of waste via incineration (≥850°C) to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.